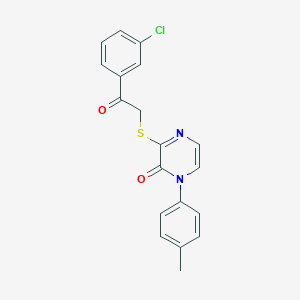

3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c1-13-5-7-16(8-6-13)22-10-9-21-18(19(22)24)25-12-17(23)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZAVCROQRMLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN2O2S, with a molecular weight of 348.86 g/mol. The structure features a pyrazinone core substituted with a chlorophenyl group and a thioether moiety, which may influence its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR, leading to reduced cell proliferation in various cancer cell lines .

Case Study:

In vitro studies demonstrated that pyrazole derivatives could significantly reduce the viability of human cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a specific derivative showed over 70% inhibition of cancer cell proliferation at concentrations as low as 10 µM.

Anti-inflammatory Activity

Compounds within the pyrazole family are known for their anti-inflammatory effects. Research has shown that they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory processes .

Mechanism:

The anti-inflammatory action is attributed to the modulation of signaling pathways such as NF-kB and MAPK. This leads to decreased expression of inflammatory mediators, making these compounds potential candidates for treating chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated activity against a range of bacteria and fungi .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | C. albicans | 64 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents can significantly affect potency and selectivity.

Key Findings:

- The presence of electron-withdrawing groups (like chlorine) enhances antitumor activity.

- Alkyl substitutions on the nitrogen atoms can improve solubility and bioavailability.

Comparison with Similar Compounds

Pyrazin-2(1H)-one Derivatives

Pyrazinone derivatives with varying substituents provide insights into structure-activity relationships (SAR):

- 5-(3-Cyanophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one (11a): Features a cyanophenyl group and a pyrimidinyl-thioether side chain. Its purity (98.3%) and synthesis via TC-C18 chromatography highlight efficient purification methods .

- 5-(3,5-Difluorophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one (11b): Substituted with difluorophenyl, this compound achieved 99.7% purity, suggesting fluorinated groups enhance synthetic yield .

Key Differences :

- The 3-chlorophenyl group in the target may confer distinct electronic effects compared to cyanophenyl or difluorophenyl substituents.

Urea-Thiazole Hybrids ()

Compounds such as 1-(4-(4-((4-(2-(2-(5-(benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) share the 3-chlorophenyl group and thioether-like linkages. However, their urea-thiazole core differs from the pyrazinone scaffold.

- Spectral Data: The ¹H-NMR of 2b (δ 11.45 ppm for NH groups) contrasts with pyrazinones, which typically exhibit deshielded aromatic protons near δ 8–9 ppm .

Pyrazoline Derivatives ()

3-(1-(3-Chlorophenyl)-5-(9-ethyl-9H-carbazol-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one (7a) and 2-(1-(3-Chlorophenyl)-5-(9-ethyl-9H-carbazol-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)-3H-benzo[f]chromen-3-one (7c) incorporate a 3-chlorophenyl group but use a pyrazoline-carbazole core.

Thioether-Linked Thiadiazoles ()

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one (3c) shares the p-tolyl group and thioether bond with the target compound.

- ¹H-NMR : The thioether CH₂ in 3c resonates at δ 4.77 ppm, comparable to the target’s expected CH₂ signal near δ 4–5 ppm .

- Melting Point: 166–168°C for 3c, lower than pyrazinones, likely due to the simpler thiadiazole core .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.